![molecular formula C21H24ClN3O4 B2543930 N'-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE CAS No. 1428349-92-1](/img/structure/B2543930.png)
N'-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests potential interactions with biological systems and possible uses in drug development.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for drug development targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.
Materials Science: Exploring its properties for use in advanced materials or as a chemical intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE” likely involves multiple steps, including:
Formation of the benzofuran ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Coupling of the benzofuran and phenyl rings: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions could target the chloro group or the amide bonds.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Potential mechanisms could involve:
Binding to receptors: Modulating receptor activity in the nervous system or other tissues.
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal transduction: Affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]ETHANEDIAMIDE: can be compared to other benzofuran derivatives or compounds with similar functional groups.
Uniqueness
Structural Features: The combination of the benzofuran ring, chloro, and methoxy groups, and the dimethylaminoethyl chain makes it unique.
Biological Activity: Its specific interactions with biological targets may differ from similar compounds, leading to unique pharmacological profiles.
For precise and detailed information, consulting scientific literature, databases, or conducting experimental research would be necessary.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-25(2)17(13-4-6-18-14(10-13)8-9-29-18)12-23-20(26)21(27)24-15-5-7-19(28-3)16(22)11-15/h4-7,10-11,17H,8-9,12H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQPODSUZZMCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

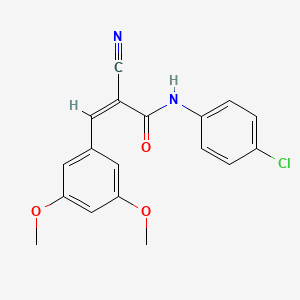
![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)
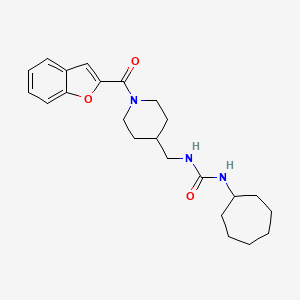
![N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide](/img/structure/B2543855.png)
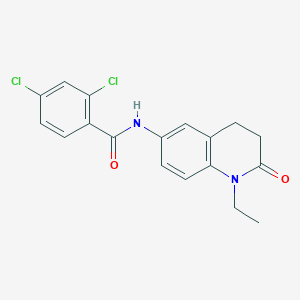
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)
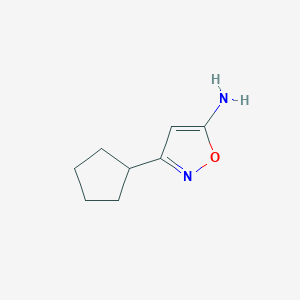

![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)
![4,4,4-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}butanamide](/img/structure/B2543865.png)
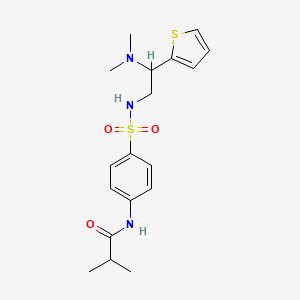
![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)
